1-Cyanocyclohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanocyclohexane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclohexane ring, which also bears a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanocyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of cyclohexylamine with a suitable thiol under oxidative conditions to form the sulfonamide linkage . Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I), which provides a general and environmentally friendly approach to sulfonamide synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing readily available and cost-effective starting materials. The process is optimized to ensure high yields and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanocyclohexane-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Cyanocyclohexane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyanocyclohexane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in its potential use as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different overall structure.
Thiophene derivatives: These compounds also contain sulfur and have diverse applications in medicinal chemistry.
Uniqueness: 1-Cyanocyclohexane-1-sulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on a cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N2O2S |
---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
1-cyanocyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H12N2O2S/c8-6-7(12(9,10)11)4-2-1-3-5-7/h1-5H2,(H2,9,10,11) |
InChI Key |
ULPSUMWANSYTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.